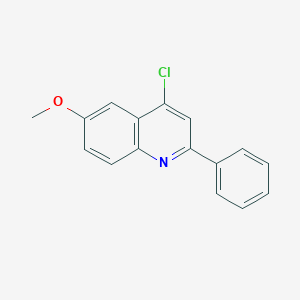

4-Chloro-6-methoxy-2-phenylquinoline

Description

Contextual Significance of the Quinoline (B57606) Scaffold in Chemical Sciences

The quinoline scaffold, a fused heterocyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is recognized as a "privileged structure" in medicinal and chemical sciences. researchgate.netnih.gov This designation stems from its recurring presence in a vast number of biologically active compounds and approved pharmaceuticals. researchgate.net The structural rigidity and the presence of a nitrogen atom in the quinoline ring system allow for diverse chemical modifications and interactions with various biological targets. chemicalbook.com

Quinoline and its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, antiviral, antifungal, and anti-inflammatory properties. mdpi.com The quinoline core is found in natural products like the antimalarial agent quinine (B1679958) and the anticancer alkaloid camptothecin, as well as in synthetic drugs such as the local anesthetic dibucaine (B1670429) and the antibacterial fluoroquinolones. chemicalbook.comrsc.org Its versatility and established synthetic pathways make it an attractive and frequently utilized scaffold for the design and development of novel therapeutic agents. researchgate.netatlantis-press.com

Research Trajectory and Importance of 4-Chloro-6-methoxy-2-phenylquinoline

This compound is a specific derivative of the quinoline scaffold. As a distinct chemical entity, it is identified by the CAS Number 50593-72-1. chemicalbook.com The research trajectory for this compound places it primarily as a valuable synthetic intermediate in the creation of more complex molecules. The strategic placement of its functional groups—a chloro group at position 4, a methoxy (B1213986) group at position 6, and a phenyl group at position 2—makes it a versatile building block. The chlorine atom at the 4-position is a particularly reactive site, susceptible to nucleophilic substitution, allowing for the introduction of various other functional groups to create a library of new derivatives.

The importance of this compound is underscored by research into structurally related molecules. For instance, studies on 6-methoxy-2-arylquinoline analogues have identified them as potent inhibitors of P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer chemotherapy. nih.gov In this context, compounds like 6-methoxy-2-phenylquinoline-4-carboxylic acid, which differs from the target compound only at the 4-position, have been synthesized and evaluated, highlighting the research interest in this specific substitution pattern. nih.gov The parent structure serves as a key precursor for developing agents that can reverse multidrug resistance, a significant challenge in oncology. nih.gov

Evolution of Academic Inquiry into Halogenated Methoxy Phenylquinolines

Academic inquiry has increasingly focused on the strategic functionalization of the quinoline ring to fine-tune its biological activity. The combination of halogen and methoxy substituents on the phenylquinoline framework represents a significant area of this research. Halogenation is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. mdpi.comresearchgate.net

Recent studies have demonstrated that the introduction of halogen atoms, such as bromine, to methoxyquinolines can yield derivatives with potent anticancer activities. nih.gov Bromoquinolines often serve as precursors for synthesizing quinolines with diverse functional groups, including methoxy and phenyl groups. nih.gov The position and nature of the halogen can significantly influence the biological profile of the molecule. nih.gov

Furthermore, research on related heterocyclic systems like quinazolines has shown that combining chloro and methoxy groups can lead to compounds with significant cytotoxicity against various cancer cell lines. ajchem-a.com The electronic effects of both the electron-withdrawing halogen and the electron-donating methoxy group create unique molecular properties that are actively being explored. researchgate.net Studies on 4-phenyl-2-quinolones with methoxy substitutions have also shown promise in developing new anticancer agents that act as apoptosis stimulators. nih.gov This convergent interest from multiple research groups indicates a clear evolutionary trend in academic inquiry toward exploring the synergistic effects of halogen and methoxy substitutions on the phenylquinoline scaffold to generate novel and potent bioactive molecules.

Physicochemical and Spectroscopic Data

Research on this compound and its analogues involves detailed characterization to confirm structure and purity. Below are tables representing the kind of data generated in these studies.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 50593-72-1 |

| Molecular Formula | C₁₆H₁₂ClNO |

| Molecular Weight | 269.73 g/mol |

| Appearance | Solid |

Note: Data is compiled from chemical databases and theoretical calculations.

Table 2: Representative Spectroscopic Data for a Structurally Related Compound, 6-methoxy-2-phenylquinoline-4-carboxylic acid

| Analysis Type | Data |

| Infrared (IR) (KBr, cm⁻¹) | 3501 (O-H), 1691 (C=O) |

| ¹H-NMR (300 MHz, DMSO-d6, δ ppm) | 3.94 (s, 3H, OCH₃), 7.49-7.61 (m, 4H), 8.08–8.15 (m, 2H), 8.25-8.28 (m, 2H), 8.47 (s, 1H), 13.96 (s, 1H, COOH) |

| ¹³C-NMR (75 MHz, DMSO, δ ppm) | 55.92, 104.09, 120.24, 123.00, 125.44, 127.32, 129.43, 130.01, 131.86, 135.83, 138.49, 145.23, 153.65, 158.80, 168.10 |

Source: Data is for the closely related analogue, 6-methoxy-2-phenylquinoline-4-carboxylic acid, as reported in scientific literature. nih.gov This is illustrative of the characterization methods used for this class of compounds.

Properties

IUPAC Name |

4-chloro-6-methoxy-2-phenylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO/c1-19-12-7-8-15-13(9-12)14(17)10-16(18-15)11-5-3-2-4-6-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUDKYVTYOZVODY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(C=C2Cl)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353161 | |

| Record name | 4-chloro-6-methoxy-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50593-72-1 | |

| Record name | 4-chloro-6-methoxy-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Chloro 6 Methoxy 2 Phenylquinoline

Classical Quinoline (B57606) Synthesis Adaptations

The synthesis of the quinoline core is well-established in organic chemistry, with several named reactions providing the foundational routes. The preparation of 4-Chloro-6-methoxy-2-phenylquinoline often relies on these classical methods, which are adapted to incorporate the required substituents. A common strategy involves the initial synthesis of a 4-hydroxy or 4-quinolone precursor, followed by a chlorination step, typically using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). prepchem.comchemijournal.com

Friedländer Condensation Approaches to the Quinoline Core

The Friedländer synthesis is a fundamental and straightforward method for quinoline construction, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.

To synthesize the this compound skeleton via this route, a key precursor is 2-amino-5-methoxybenzophenone . This intermediate can be prepared through several methods, including the Friedel-Crafts acylation of N-protected p-anisidine (B42471) or by the reaction of a Grignard reagent, such as phenylmagnesium bromide, with 2-amino-5-methoxybenzonitrile. asianpubs.orgwikipedia.org Another approach involves the reduction of 2,1-benzisoxazoles (anthranils). asianpubs.org

Once 2-amino-5-methoxybenzophenone is obtained, it undergoes a base- or acid-catalyzed cyclocondensation with a compound providing the remaining two carbons of the quinoline ring, such as an α-aryl ketone or aldehyde. For instance, reaction with a reagent like phenylacetaldehyde (B1677652) or its equivalent would lead to the formation of the quinoline ring. If the reaction is designed to produce 4-hydroxy-6-methoxy-2-phenylquinoline , subsequent treatment with a chlorinating agent like POCl₃ is required to yield the final product. One-pot variations of the Friedländer synthesis, where the reduction of an o-nitroarylcarbonyl compound is followed in situ by condensation, have been developed to improve efficiency and yield. wikipedia.org

Table 1: Friedländer Synthesis Reactant Summary

| Precursor 1 | Precursor 2 | Intermediate Product | Final Step |

|---|

Povarov Cycloaddition Reactions in Quinoline Formation

The Povarov reaction is a powerful [4+2] cycloaddition for synthesizing tetrahydroquinoline derivatives, which can then be oxidized to form the aromatic quinoline ring. This reaction typically involves the condensation of an aniline (B41778), an aldehyde, and an electron-rich alkene.

For the target molecule, the process would start with p-anisidine and benzaldehyde (B42025) to form an in-situ Schiff base (an N-arylimine). This imine then acts as the diene in a cycloaddition reaction with an electron-rich dienophile. The choice of dienophile is critical for the final substitution pattern. The resulting 6-methoxy-2-phenyl-1,2,3,4-tetrahydroquinoline derivative is subsequently aromatized using an oxidizing agent (e.g., I₂-DMSO, DDQ, or air) to yield 6-methoxy-2-phenylquinoline . chemicalbook.com If a 4-hydroxy derivative is formed, a final chlorination step is necessary. The Povarov reaction is noted for its ability to construct complex quinoline structures in a single step and has been adapted for multicomponent and green chemistry protocols. chemicalbook.comnih.govorgsyn.org

Table 2: Povarov Reaction Overview

| Aniline | Aldehyde | Dienophile | Intermediate | Aromatization/Chlorination |

|---|

Doebner-Miller and Skraup Reactions and their Modifications

The Doebner-Miller reaction is a flexible method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds. A well-documented route to a precursor for the target molecule involves a variant, the Doebner reaction, which uses an aniline, an aldehyde, and pyruvic acid. Specifically, the reaction of p-anisidine , benzaldehyde , and pyruvic acid in refluxing ethanol (B145695) yields 6-methoxy-2-phenylquinoline-4-carboxylic acid . researchgate.net This intermediate can then undergo decarboxylation to give 6-methoxy-2-phenylquinoline, followed by a selective chlorination at the 4-position. Alternatively, direct chlorination/decarboxylation might be possible under specific conditions.

The Skraup synthesis, which involves reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent, is a classic method for producing quinoline itself. However, it is generally not suitable for creating 2-phenyl substituted quinolines and is known for its often harsh and exothermic conditions.

Table 3: Doebner Reaction for Precursor Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Key Intermediate |

|---|

Conrad-Limpach and Combes Synthesis Variants

The Conrad-Limpach synthesis is a highly effective route for preparing 4-hydroxyquinolines (4-quinolones). This method involves the condensation of an aniline with a β-ketoester. To obtain the precursor for the target compound, p-anisidine is reacted with ethyl benzoylacetate . This reaction proceeds through two stages: an initial condensation at lower temperatures to form an enamine intermediate, followed by a high-temperature thermal cyclization (often above 250 °C) to yield 4-hydroxy-6-methoxy-2-phenylquinoline . The final step is the conversion of the hydroxyl group at the 4-position into a chloro group using a reagent like POCl₃. chemijournal.com

The Combes synthesis, on the other hand, utilizes a β-diketone. asianpubs.org Reacting p-anisidine with benzoylacetone (B1666692) under acidic conditions would likely lead to the formation of 4-methyl-6-methoxy-2-phenylquinoline, which is an isomer of the desired precursor, making the Conrad-Limpach approach more direct for this specific target.

Table 4: Conrad-Limpach Synthesis Pathway

| Aniline | β-Ketoester | Key Intermediate | Final Step |

|---|

Modern and Green Chemistry Approaches in Quinoline Synthesis

In recent years, synthetic chemistry has shifted towards more environmentally benign and efficient methodologies. This includes the development of multicomponent reactions, the use of greener solvents, and catalyst optimization to reduce waste and energy consumption.

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, represent a highly efficient synthetic strategy. google.com Many classical quinoline syntheses, such as the Doebner, Povarov, and Friedländer reactions, have been adapted into MCR formats. wikipedia.orgresearchgate.net

For instance, the Doebner synthesis of 6-methoxy-2-phenylquinoline-4-carboxylic acid is inherently a three-component reaction. researchgate.net Similarly, Povarov reactions are often performed as one-pot, three-component procedures involving an aniline, an aldehyde, and an alkene, which aligns with the principles of MCRs. chemicalbook.comnih.gov These one-pot approaches offer significant advantages, including reduced reaction times, simplified purification processes, and lower solvent consumption, making them attractive from both an economic and environmental perspective. Research in this area focuses on developing novel catalysts, such as Lewis acids or organocatalysts, that can efficiently promote these transformations under milder, greener conditions. frontiersin.orgyoutube.com

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and often improving yields in the synthesis of heterocyclic compounds like quinolines. tandfonline.com The application of microwave irradiation can be particularly advantageous in multi-step syntheses and in reactions requiring high temperatures, such as the Doebner reaction for the formation of quinoline-4-carboxylic acids. researchgate.netconicet.gov.arresearchgate.net

One notable application of microwave assistance is in the aromatization step of a pre-formed tetrahydroquinoline ring system. For instance, a 2,4-diaryl-tetrahydroquinoline can be subjected to a dehydrogenation aromatization process under microwave irradiation in the presence of a green oxidative system like iodine in dimethyl sulfoxide (B87167) (I₂-DMSO) to yield the corresponding quinoline. mdpi.com This method offers a significant reduction in reaction time compared to conventional heating.

The Doebner reaction, a key method for synthesizing 2-substituted quinoline-4-carboxylic acids, has also been adapted to microwave conditions. The reaction of an aniline, an aldehyde (like benzaldehyde), and pyruvic acid can be efficiently carried out under microwave irradiation to produce 2-phenylquinoline-4-carboxylic acid derivatives in moderate yields within minutes. conicet.gov.arresearchgate.net This rapid and efficient protocol is a significant improvement over traditional methods that often require prolonged reaction times. nih.gov For example, a series of substituted 2-phenylquinoline-4-carboxylic acids have been synthesized in 0.5-3 minutes with moderate yields using this technique. researchgate.net

Furthermore, microwave heating has been successfully employed in the synthesis of 4-hydroxyquinolines, which are direct precursors to 4-chloroquinolines. wjbphs.com The one-pot, multi-component condensation of anilines, aldehydes, and acetoacetanilides in ethanol under microwave irradiation for 8-10 minutes can produce quinoline derivatives in excellent yields (88-96%), a significant improvement over the 4-6 hours required for the classical method. tandfonline.com

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Quinolines

| Reaction Type | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Multi-component Condensation | Microwave (Ethanol) | 8-10 min | 88-96% | tandfonline.com |

| Multi-component Condensation | Conventional (Ethanol) | 4-6 h | 72-90% | tandfonline.com |

| Doebner Reaction | Microwave | 0.5-3 min | Moderate | researchgate.net |

| Dehydrogenation Aromatization | Microwave (I₂-DMSO) | Not specified | High | mdpi.com |

Catalytic Systems for Enhanced Reaction Efficiency

The efficiency of quinoline synthesis can be significantly enhanced through the use of various catalytic systems. These catalysts can improve yields, reduce reaction times, and in some cases, enable reactions under milder conditions. Both Lewis and Brønsted acids are commonly employed. wikipedia.org

A notable example is the use of iron(III) trifluoromethanesulfonate (B1224126) [Fe(OTf)₃] as a catalyst in the Doebner reaction for the synthesis of 2-phenylquinoline-4-carboxylic acid. nih.gov This method offers high atom economy and requires only a catalytic amount of the iron catalyst. nih.gov Iron-catalyzed syntheses are gaining attention due to the earth-abundance and low toxicity of iron. rsc.org

Boron trifluoride diethyl etherate (BF₃·OEt₂) is another effective Lewis acid catalyst used in quinoline synthesis. rsc.orgresearchgate.net It has been utilized in the Povarov cycloaddition reaction, a three-component reaction between an arylamine, a benzaldehyde, and an activated alkene, to form tetrahydroquinoline precursors which can then be aromatized. mdpi.com BF₃·OEt₂ is also employed in the synthesis of quinazolinones from 9-(phenylethynyl)-9H-fluoren-9-ols and substituted 2-aminobenzamides. rsc.org

In the context of forming the 4-chloro substituent, the chlorination of the precursor 4-hydroxyquinoline (B1666331) is a critical step. This transformation is typically achieved using reagents like phosphorus oxychloride (POCl₃). atlantis-press.comatlantis-press.com The reaction of quinazolones with POCl₃ to form chloroquinazolines has been shown to proceed in two stages: an initial phosphorylation under basic conditions at low temperatures, followed by conversion to the chloroquinazoline upon heating. nih.gov This controlled approach can suppress the formation of byproducts. nih.gov The use of a base, such as Hunig's base, can facilitate the reaction. researchgate.net

Table 2: Catalytic Systems in Quinoline Synthesis

| Reaction | Catalyst | Key Advantages | Reference |

|---|---|---|---|

| Doebner Reaction | Iron(III) trifluoromethanesulfonate [Fe(OTf)₃] | High atom economy, reusable catalyst | nih.gov |

| Povarov Cycloaddition | Boron trifluoride diethyl etherate (BF₃·OEt₂) | Effective for forming tetrahydroquinoline precursors | mdpi.com |

| Chlorination of 4-hydroxyquinoline | Phosphorus oxychloride (POCl₃) | Standard reagent for introducing the 4-chloro group | atlantis-press.comatlantis-press.com |

Solvent-Free and Environmentally Conscious Methods

Growing environmental concerns have spurred the development of solvent-free and other green synthetic methodologies for quinoline synthesis. tandfonline.comnih.govtandfonline.comacs.org These approaches aim to reduce waste, avoid hazardous organic solvents, and improve energy efficiency.

Mechanochemistry, specifically ball-milling, offers a promising solvent-free alternative for the synthesis of quinoline precursors. nih.govacs.orgfigshare.com For example, a variety of polysubstituted 1,2-dihydroquinolines have been synthesized in moderate to excellent yields through a one-pot reaction of anilines with acetylenedicarboxylate (B1228247) diesters under solvent-free ball-milling conditions. nih.govacs.orgfigshare.com These dihydroquinolines can then be aromatized to the corresponding quinolines. nih.govacs.org

Microwave irradiation without any solvent or catalyst has also been successfully used for the efficient synthesis of substituted quinolines from o-nitrobenzaldehyde and enolizable ketones, using SnCl₂·2H₂O as a reductant. core.ac.uk This method represents a clean and rapid one-pot synthesis. core.ac.uk

The use of water as a green solvent is another environmentally friendly approach. tandfonline.com For instance, the synthesis of 4-ferrocenyl quinoline derivatives has been achieved with good yields using p-toluenesulfonic acid as a catalyst in water. tandfonline.com Furthermore, the use of aqueous polyethylene (B3416737) glycol (PEG-400) as a recyclable solvent medium has been demonstrated for the Povarov reaction. tandfonline.com

The oxidative aromatization step in quinoline synthesis can also be made greener. The use of an iodine-DMSO (I₂-DMSO) system under microwave irradiation provides an environmentally benign alternative to traditional oxidizing agents for the dehydrogenation of tetrahydroquinolines. mdpi.com

Table 3: Green Synthesis Approaches for Quinolines

| Method | Key Features | Example | Reference |

|---|---|---|---|

| Mechanochemistry (Ball-milling) | Solvent-free, mild conditions, short reaction time | Synthesis of 1,2-dihydroquinolines from anilines and acetylenedicarboxylate diesters | nih.govacs.orgfigshare.com |

| Solvent-free Microwave Synthesis | No solvent or catalyst, rapid, one-pot | Synthesis from o-nitrobenzaldehyde and enolizable ketones with SnCl₂·2H₂O | core.ac.uk |

| Aqueous Media | Use of water or aqueous PEG as a green solvent | p-TSA catalyzed synthesis in water; Povarov reaction in aqueous PEG-400 | tandfonline.com |

| Green Oxidative Aromatization | Environmentally benign oxidizing system | I₂-DMSO under microwave irradiation for dehydrogenation | mdpi.com |

Strategic Introduction of Substituents

The synthesis of this compound necessitates a strategic approach to introduce each substituent onto the quinoline core. The order and method of introduction are crucial for achieving the desired substitution pattern with high regioselectivity and yield.

Regioselective Chlorination Methodologies

The introduction of the chlorine atom at the C-4 position is typically achieved by the chlorination of a 4-hydroxyquinoline precursor. The Conrad-Limpach synthesis is a classic method for preparing 4-hydroxyquinolines. wikipedia.orgresearchgate.net This reaction involves the condensation of an aniline with a β-ketoester. wikipedia.org

Once the 6-methoxy-2-phenylquinolin-4-ol intermediate is synthesized, it can be converted to the target 4-chloro derivative. The most common reagent for this transformation is phosphorus oxychloride (POCl₃). atlantis-press.comatlantis-press.com The reaction is often performed at elevated temperatures, and sometimes in the presence of a base. researchgate.net A study on the chlorination of quinazolones with POCl₃ revealed that the reaction proceeds through an initial phosphorylation step, which can be controlled by temperature and basicity to ensure a clean conversion to the chloro derivative. nih.gov

Methoxy (B1213986) Group Incorporation Techniques

The 6-methoxy group is generally introduced early in the synthetic sequence by using a starting material that already contains this functionality. A common and effective strategy is to use p-anisidine (4-methoxyaniline) as the aniline component in classic quinoline syntheses. atlantis-press.comatlantis-press.comnih.gov

For instance, in the Doebner reaction to form a 6-methoxy-2-phenylquinoline-4-carboxylic acid, p-anisidine is reacted with benzaldehyde and pyruvic acid. nih.gov Similarly, in a Conrad-Limpach approach to form the 6-methoxy-2-phenylquinolin-4-ol precursor, p-anisidine would be condensed with a suitable β-ketoester, such as ethyl benzoylacetate. The presence of the methoxy group on the aniline starting material directs the cyclization to form the desired 6-methoxy substituted quinoline ring.

Phenyl Group Attachment Strategies

Several named reactions are available for the introduction of the 2-phenyl group onto the quinoline ring. The Doebner reaction is a prominent method that allows for the direct synthesis of 2-substituted quinoline-4-carboxylic acids. nih.govwikipedia.org In the context of synthesizing the target compound's precursor, the reaction would involve p-anisidine, benzaldehyde, and pyruvic acid. nih.gov The resulting carboxylic acid at the 4-position can then be removed or converted to other functional groups if necessary, although for the synthesis of this compound, a route that establishes the 4-hydroxy (or a precursor) and 2-phenyl groups simultaneously is often more direct.

The Combes quinoline synthesis offers another route, involving the condensation of an aniline with a β-diketone. drugfuture.comwikipedia.org To obtain a 2-phenylquinoline (B181262), benzoylacetone could be reacted with p-anisidine. The regioselectivity of the Combes reaction can be influenced by the nature of the substituents on both the aniline and the diketone. wikipedia.org

The Conrad-Limpach synthesis, while primarily used for 4-hydroxyquinolines, can also incorporate the 2-phenyl group by using a β-ketoester that contains a phenyl group, such as ethyl benzoylacetate. The reaction of p-anisidine with ethyl benzoylacetate would lead to the formation of 6-methoxy-2-phenylquinolin-4-ol, a key intermediate for the final product. wikipedia.org

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Iodine |

| Dimethyl sulfoxide (DMSO) |

| Pyruvic acid |

| Benzaldehyde |

| 2-Phenylquinoline-4-carboxylic acid |

| Acetoacetanilide |

| Ethanol |

| Iron(III) trifluoromethanesulfonate |

| Boron trifluoride diethyl etherate |

| Phosphorus oxychloride |

| Hunig's base (N,N-Diisopropylethylamine) |

| o-Nitrobenzaldehyde |

| Tin(II) chloride dihydrate |

| p-Toluenesulfonic acid |

| Polyethylene glycol (PEG-400) |

| 4-Hydroxyquinoline |

| 6-Methoxy-2-phenylquinolin-4-ol |

| p-Anisidine (4-methoxyaniline) |

| Ethyl benzoylacetate |

| Benzoylacetone |

Due to the limited availability of published experimental data for the specific compound this compound, a comprehensive and detailed article that strictly adheres to the requested scientific parameters cannot be generated at this time.

Detailed, verifiable research findings for the following required analyses of this compound are not available in the public domain through the conducted searches:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific ¹H and ¹³C NMR chemical shifts, coupling constants, and signal multiplicities necessary for a thorough structural confirmation are not documented for this exact isomer.

Mass Spectrometry (MS): While the molecular ion peak can be calculated, specific experimental data on the fragmentation patterns are absent.

Infrared (IR) Spectroscopy: A detailed list of characteristic absorption frequencies from an experimental spectrum is unavailable.

X-ray Diffraction: There are no published crystallographic studies, preventing the reporting of the solid-state structure, crystal system, space group, and unit cell dimensions.

Elemental Analysis: Experimentally determined weight percentages for stoichiometric verification have not been found.

Generating an article without this specific data would require speculating or using data from related but structurally different compounds, which would be scientifically inaccurate and fall outside the strict constraints of the request. A scientifically rigorous article can only be produced once such experimental data is published and becomes accessible.

Reactivity and Derivatization Chemistry of 4 Chloro 6 Methoxy 2 Phenylquinoline

Substitution Reactions on the Quinoline (B57606) Ring System

The quinoline ring system of 4-Chloro-6-methoxy-2-phenylquinoline is susceptible to both nucleophilic and electrophilic substitution reactions, with regioselectivity dictated by the electronic properties of the substituents and the heterocyclic core.

Nucleophilic Substitution at the 4-Chloro Position

The chlorine atom at the C4 position of the quinoline ring is highly activated towards nucleophilic aromatic substitution (SNAr). This reactivity is due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the intermediate Meisenheimer complex formed during the substitution process. This makes the C4 position a prime target for functionalization with a wide array of nucleophiles.

Common nucleophilic substitution reactions at this position include:

Amination: The chloro group is readily displaced by primary and secondary amines to yield 4-aminoquinoline (B48711) derivatives. These reactions can be performed under conventional heating, often in polar solvents like DMF or alcohols at elevated temperatures (T > 120°C). nih.gov Microwave irradiation has been shown to accelerate these reactions, sometimes leading to higher yields. researchgate.net The use of aniline (B41778) hydrochlorides can also facilitate the coupling with anilines. nih.gov

Thiolation: Thiolates, generated from thiols and a base like sodium ethoxide, can displace the C4-chloro group to form 4-thioether-substituted quinolines. mdpi.com Another method involves heating the chloroquinoline with thiourea, which can lead to the formation of a 4-sulfanylquinoline derivative. mdpi.com

Hydrazination: Reaction with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol (B145695) leads to the formation of 4-hydrazinylquinolines. mdpi.com

Azidation: The use of sodium azide (B81097) allows for the introduction of an azido (B1232118) group at the C4 position, which can serve as a precursor for further transformations. mdpi.com

The facility of these reactions makes the 4-chloro position an excellent handle for introducing diverse side chains and building blocks, a strategy widely employed in medicinal chemistry. nih.govucsf.edu

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution on the this compound ring is more complex due to the competing directing effects of the substituents. The quinoline ring itself is electron-deficient and generally deactivated towards electrophilic attack. However, the presence of the powerful electron-donating methoxy (B1213986) group at the C6 position strongly activates the carbocyclic (benzene) part of the quinoline system.

The expected regioselectivity is as follows:

The 6-methoxy group is an ortho-, para-director. It strongly activates the C5 and C7 positions for electrophilic attack.

The quinoline nitrogen deactivates the heterocyclic (pyridine) ring, making positions C3 and C4 less favorable for electrophilic substitution.

The 2-phenyl group and the 4-chloro group are deactivating.

Therefore, electrophilic substitution is predicted to occur preferentially on the benzene (B151609) ring of the quinoline nucleus, primarily at the C5 position , which is ortho to the activating methoxy group and avoids steric hindrance from the C8 position. Nitration of 6-methoxyquinoline, for example, has been shown to yield the 5-nitro and 8-nitro derivatives, with the exact ratio depending on reaction conditions. nih.govresearchgate.net Similarly, halogenation with reagents like N-halosuccinimides (NCS, NBS, NIS) would be expected to favor the C5 position. rsc.org

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the 4-chloro position of the quinoline serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a highly effective method for functionalizing 4-chloroquinolines. libretexts.org This reaction allows for the formation of a C-C bond at the C4 position, typically by reacting this compound with various aryl- or vinylboronic acids or their esters. The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid. libretexts.orgnih.gov

The reactivity of the halide partner generally follows the trend I > Br > OTf >> Cl. libretexts.org While aryl chlorides are less reactive than bromides or iodides, modern catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), can effectively catalyze the coupling of chloroquinolines. researchgate.netnih.gov

| Catalyst System | Ligand | Base | Solvent | Temperature | Outcome |

| Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃ | Toluene/H₂O | Reflux | Coupling of arylboronic acids |

| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Dioxane | 100 °C | High yields for sterically hindered substrates |

| Pd₂(dba)₃ / XPhos | XPhos | Cs₂CO₃ | t-BuOH | 80 °C | Effective for heteroarylboronic acids |

| PEPPSI-type Pd-NHC | NHC | K₂CO₃ | Dioxane/H₂O | 90 °C | Efficient coupling with low catalyst loading |

This table presents typical conditions for Suzuki-Miyaura reactions involving aryl chlorides and is illustrative for the coupling of this compound. Specific conditions may vary.

Other Palladium-Catalyzed Coupling Reactions for Functionalization

Beyond the Suzuki-Miyaura reaction, the 4-chloro group enables a variety of other palladium-catalyzed transformations.

Sonogashira Coupling: This reaction couples the 4-chloroquinoline (B167314) with a terminal alkyne to form a 4-alkynylquinoline derivative. wikipedia.orgorganic-chemistry.org The reaction is typically co-catalyzed by palladium and copper(I) salts (e.g., CuI) in the presence of an amine base. researchgate.netlibretexts.org Copper-free versions have also been developed. libretexts.org This method is invaluable for introducing linear, sp-hybridized carbon frameworks.

Heck Reaction: The Heck reaction allows for the arylation or vinylation of an alkene using the 4-chloroquinoline as the electrophile. organic-chemistry.orgwikipedia.org The reaction forms a new C-C bond at the less substituted carbon of the alkene with trans selectivity. organic-chemistry.org It requires a palladium catalyst and a base, and while aryl bromides and iodides are more common, specialized catalyst systems can facilitate the reaction with aryl chlorides. researchgate.netnih.govlibretexts.org

Buchwald-Hartwig Amination: This reaction is a powerful alternative to classical SNAr for forming C-N bonds. wikipedia.orgorganic-chemistry.org It involves the palladium-catalyzed coupling of the 4-chloroquinoline with a primary or secondary amine, including anilines and even ammonia (B1221849) equivalents. wikipedia.orgnih.gov This method is known for its broad substrate scope and high functional group tolerance, often proceeding under milder conditions than traditional methods. researchgate.net The choice of ligand is critical for achieving high efficiency. wikipedia.org

Transformations of the Methoxy and Phenyl Moieties

In addition to reactions on the quinoline core, the methoxy and phenyl substituents offer further opportunities for derivatization.

The 6-methoxy group can be cleaved to reveal the corresponding 6-hydroxyquinoline. This demethylation is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or strong proton acids such as hydrobromic acid (HBr). The resulting phenol (B47542) is a versatile intermediate, allowing for O-alkylation, O-acylation, or conversion to a triflate for further cross-coupling reactions.

The 2-phenyl group can undergo electrophilic aromatic substitution, although this is generally less facile than substitution on the activated quinoline benzene ring. The directing effects within this phenyl ring are standard; reactions like nitration or halogenation would predominantly yield para-substituted products due to the steric hindrance of the quinoline ring at the ortho positions. Functionalization at this site can be achieved under more forcing conditions or through directed C-H activation strategies. rsc.orgmdpi.com

Investigation of Reaction Mechanisms and Kinetics

The reactivity of this compound is governed by the electronic and steric properties of its constituent functional groups and the inherent reactivity of the quinoline scaffold. The chloro, methoxy, and phenyl groups each exert a significant influence on the electron density distribution within the molecule, thereby dictating the course and rate of its chemical transformations. Mechanistic investigations, while not always exhaustively detailed for this specific molecule in the literature, can be inferred from studies on analogous quinoline systems and from fundamental principles of organic chemistry.

The primary sites for reactivity on the this compound core are the C4 position, which is susceptible to nucleophilic attack, and the quinoline ring system itself, which can participate in various transition metal-catalyzed cross-coupling reactions. The electron-donating methoxy group at the C6 position and the electron-withdrawing chloro group at the C4 position create a push-pull electronic environment that modulates the reactivity of the entire heterocyclic system.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

The chlorine atom at the C4 position of the quinoline ring is the most labile group for nucleophilic displacement. This reactivity is enhanced by the electron-withdrawing nature of the quinoline nitrogen, which stabilizes the intermediate formed during nucleophilic attack. The general mechanism for the SNAr reaction at the C4 position involves a two-step addition-elimination pathway.

Nucleophilic Addition: A nucleophile (Nu-) attacks the electrophilic C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the quinoline ring system, including the electronegative nitrogen atom, which provides significant stabilization.

Elimination of the Leaving Group: In the subsequent step, the chloride ion is expelled, and the aromaticity of the quinoline ring is restored, yielding the 4-substituted product.

The rate of this reaction is influenced by several factors, including the nucleophilicity of the attacking species, the solvent, and the electronic effects of the substituents on the quinoline ring. The electron-donating 6-methoxy group can slightly decrease the electrophilicity of the C4 position through resonance, potentially slowing the reaction compared to an unsubstituted 4-chloroquinoline. Conversely, the 2-phenyl group's steric bulk can influence the approach of the nucleophile.

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. These reactions are pivotal for introducing new carbon-carbon and carbon-heteroatom bonds at the C4 position. The general catalytic cycle for these reactions, exemplified by the Suzuki-Miyaura coupling, involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step of the catalytic cycle. organic-chemistry.orgnih.gov

Transmetalation: In the presence of a base, the organoboron reagent (in the case of Suzuki coupling) transfers its organic moiety to the palladium center, displacing the halide. organic-chemistry.orgyoutube.com

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.govyoutube.com

The kinetics of these cross-coupling reactions are complex and depend on the nature of the catalyst, ligands, base, and solvent system employed. The electronic nature of the substituents on the quinoline ring also plays a crucial role. The electron-rich nature of the 6-methoxy group can influence the rate of oxidative addition.

Influence of Substituents on Reactivity: A Qualitative Assessment

The methoxy group at the C6 position is an electron-donating group through resonance (+R effect) and electron-withdrawing through induction (-I effect), with the resonance effect typically dominating. This increases the electron density of the quinoline ring system. In contrast, the chloro group at C4 is an electron-withdrawing group primarily through its inductive effect (-I effect). This electronic interplay affects the rates of different reaction types. For electrophilic aromatic substitution (were it to occur), the activating 6-methoxy group would direct incoming electrophiles, while for nucleophilic aromatic substitution at C4, the electron-withdrawing nature of the quinoline nitrogen is the dominant activating factor.

Table 1: Predicted Influence of Substituents on the Reactivity of this compound in Key Reaction Types

| Reaction Type | Key Position | Influence of 6-Methoxy Group (Resonance) | Influence of 4-Chloro Group (Inductive) | Probable Effect on Reaction Rate |

| Nucleophilic Aromatic Substitution | C4 | Deactivating (electron-donating) | Activating (electron-withdrawing) | Moderated by competing effects |

| Suzuki-Miyaura Coupling | C4 | Modulates oxidative addition rate | Site of oxidative addition | Dependent on specific catalyst system |

Kinetic Data from Related Systems

While specific kinetic studies on this compound are sparse, data from related chloroquinoline systems can provide valuable insights. For instance, studies on the nucleophilic substitution of various 4-chloroquinolines have shown that electron-withdrawing groups on the benzo portion of the quinoline ring generally accelerate the reaction, while electron-donating groups have a retarding effect. The reaction rates are also highly dependent on the solvent polarity and the nature of the nucleophile.

Table 2: Illustrative Reaction Conditions for Derivatization of Chloroquinolines

| Reaction Type | Substrate | Reagents | Catalyst | Conditions | Product Type |

| Suzuki-Miyaura Coupling | Aryl Chloride | Arylboronic acid, Base | Pd(OAc)2/PCy3 | Room Temperature | Aryl-substituted product |

| Nucleophilic Substitution | 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine | - | Reflux | 4-Hydrazino derivative |

| Povarov Cycloaddition | p-Anisidine (B42471), p-Chlorobenzaldehyde | Methyl isoeugenol | BF3·OEt2 | 80 °C | Tetrahydroquinoline intermediate |

This table presents generalized conditions based on literature for similar compound classes and is for illustrative purposes. mdpi.commdpi.com

Computational Chemistry and Molecular Modeling of 4 Chloro 6 Methoxy 2 Phenylquinoline

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. These methods are fundamental to understanding molecular stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a standard method in computational quantum chemistry for investigating the electronic properties of molecules. warwick.ac.uk It offers a balance between accuracy and computational cost, making it suitable for medium to large systems like quinoline (B57606) derivatives. nih.govscispace.com For 4-Chloro-6-methoxy-2-phenylquinoline, DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), can be used to optimize the molecular geometry and predict its electronic features. researchgate.net

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites susceptible to electrophilic and nucleophilic attack. The introduction of substituents like chlorine, a methoxy (B1213986) group, and a phenyl ring into the quinoline core significantly influences the charge distribution and, consequently, the molecule's structural and electronic parameters. researchgate.net

Table 1: Predicted Electronic Properties of this compound via DFT

| Property | Predicted Value/Descriptor | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | ~ -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | ~ 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | ~ 2.5 D | Measures molecular polarity |

Note: The values in this table are representative estimates based on typical DFT calculations for similar quinoline derivatives and are for illustrative purposes.

The presence of rotatable single bonds in this compound, particularly the bond connecting the phenyl group to the quinoline core, allows for the existence of multiple conformations. Conformational analysis aims to identify the stable arrangements of the molecule (conformers) and determine their relative energies. researchgate.net

Computational methods can systematically rotate the dihedral angle of the phenyl group and calculate the potential energy at each step, generating a potential energy landscape. nih.govchemrxiv.org This landscape reveals the global minimum energy conformation, which is the most stable and populated state of the molecule, as well as other local minima and the energy barriers separating them. Understanding the preferred conformation is crucial as the three-dimensional shape of a molecule dictates how it interacts with biological targets. nih.gov The topology of the potential energy landscape is influenced by both intramolecular interactions and interactions with the surrounding solvent. chemrxiv.org

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a macromolecular target, such as a protein or nucleic acid. mdpi.com This method is central to structure-based drug design. For this compound, docking studies can be performed to explore its potential interactions with various biological targets. Quinoline derivatives have been investigated as inhibitors of enzymes like DNA gyrase and various protein kinases. mdpi.comnih.gov

In a typical docking simulation, the this compound molecule would be placed into the binding site of a target protein. The algorithm then samples a large number of possible conformations and orientations of the ligand, scoring them based on a function that estimates the binding affinity (e.g., in kcal/mol). nih.gov The results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues in the target's active site. mdpi.com For instance, studies on similar quinoline structures have shown interactions with key residues in the active sites of bacterial DNA gyrase and human cancer-related kinases like PI3Kα. mdpi.comnih.gov

In Silico Prediction of Molecular Descriptors

In silico tools are widely used to predict molecular descriptors that are relevant to a compound's potential as a drug. These predictions help in the early stages of drug discovery to filter out compounds with unfavorable properties.

Lipinski's Rule of Five (Ro5) is a widely used guideline to assess the "drug-likeness" of a chemical compound and its likelihood of being an orally active drug. nih.govtalete.mi.it The rule establishes criteria based on physicochemical properties that influence absorption and permeation. nih.gov A compound is predicted to have poor oral bioavailability if it violates two or more of the following rules:

Molecular Weight (MW) ≤ 500 Da

Logarithm of the octanol-water partition coefficient (LogP) ≤ 5

Hydrogen Bond Donors (HBD) ≤ 5

Hydrogen Bond Acceptors (HBA) ≤ 10

For this compound, these descriptors can be calculated using computational software. Adherence to Lipinski's rules suggests that the compound has a higher probability of possessing favorable absorption and permeation characteristics. etflin.com

Table 2: Predicted Lipinski's Descriptors for this compound

| Descriptor | Predicted Value | Lipinski's Rule | Compliance |

|---|---|---|---|

| Molecular Weight | 283.7 g/mol | ≤ 500 | Yes |

| LogP | ~ 4.2 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 (N, O) | ≤ 10 | Yes |

| Violations | 0 | < 2 | Pass |

Note: The values are calculated based on the chemical structure. LogP is an estimated value.

Beyond simple drug-likeness, computational models can predict a range of pharmacokinetic properties known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). researchgate.net These predictions are crucial for identifying potential liabilities of a drug candidate early in the discovery process. nih.gov Software programs use quantitative structure-activity relationship (QSAR) models built from large datasets of experimental data to make these predictions for new molecules.

For this compound, in silico ADMET prediction can provide insights into its likely behavior in the human body. Key predicted properties often include intestinal absorption, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes (which are key for drug metabolism), and potential for toxicity. nih.govresearchgate.net

Table 3: Representative In Silico ADMET Predictions for this compound

| ADMET Property | Predicted Outcome | Implication for Drug Development |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |

| Caco-2 Permeability | High | Suggests good cell membrane permeability. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Likely | May cross into the central nervous system. |

| Plasma Protein Binding | High | Could affect the free concentration of the drug. |

| Metabolism | ||

| CYP2D6 Inhibitor | Likely | Potential for drug-drug interactions. |

| CYP3A4 Inhibitor | Possible | Potential for drug-drug interactions. |

| Toxicity | ||

| AMES Mutagenicity | Non-mutagenic | Low likelihood of being a mutagen. |

Note: This table presents a qualitative summary of typical ADMET predictions for quinoline-based compounds and should be considered illustrative.

Structure-Based Drug Design Approaches

Currently, there is a notable absence of specific, publicly available research literature detailing the application of structure-based drug design approaches directly to this compound. While the quinoline scaffold is a common motif in medicinal chemistry and has been the subject of numerous computational studies, research focusing explicitly on the structure-based design of derivatives from the this compound core is not readily found in scientific databases.

In a broader context, quinoline derivatives are known to be investigated as inhibitors of various enzymes and receptors, with their mechanism of action sometimes predicted through computational methods. For instance, it has been suggested that quinoline compounds may inhibit enzymes crucial for pathogen survival, such as DNA gyrase and topoisomerase. Molecular docking is a computational technique frequently used to predict the binding affinity and interaction of small molecules like quinolines with the active sites of protein targets such as topoisomerase II or various kinases.

Furthermore, computational methods like Quantitative Structure-Activity Relationship (QSAR) models and molecular dynamics simulations are hypothetically useful for guiding the design of analogs of compounds like this compound. These approaches could theoretically be used to correlate the effects of substituents on the quinoline ring with biological activity, or to assess the stability of a ligand-protein complex. For example, in related antimalarial quinolines, methoxy and chloro substituents have been noted for their roles in solubility and target binding, respectively.

However, it is important to reiterate that while these computational methodologies are well-established in drug discovery and have been applied to the broader class of quinolines, specific studies, detailed research findings, and data tables resulting from the application of these methods to this compound are not present in the current body of scientific literature. Therefore, a detailed discussion of its use in molecular docking, pharmacophore modeling, or virtual screening with specific examples and data is not possible at this time.

Biological and Pharmacological Investigations of 4 Chloro 6 Methoxy 2 Phenylquinoline and Its Derivatives

Mechanistic Studies of Antimicrobial Activities

Derivatives of the quinoline (B57606) scaffold have been extensively studied for their effectiveness against a variety of microbial pathogens. nih.govresearchgate.net The introduction of different substituents on the quinoline ring can modulate their antimicrobial potency and spectrum of activity. researchgate.net

Inhibition of Microbial Enzymes and DNA Synthesis Pathways

A primary mechanism by which quinoline-based compounds exert their antimicrobial effect is through the inhibition of essential bacterial enzymes, particularly those involved in DNA replication. nih.govmdpi.com

Bacterial DNA gyrase, a type II topoisomerase, is a crucial enzyme responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription. mdpi.comyoutube.com This enzyme is a well-established target for quinolone antibiotics. mdpi.comyoutube.com Fluoroquinolones, for instance, act by binding to and stabilizing the complex formed between DNA gyrase and DNA, which leads to breaks in the bacterial chromosome and ultimately results in cell death. mdpi.comyoutube.com

Research into novel quinoline derivatives has shown that this class of compounds can effectively target DNA gyrase. nih.govresearchgate.net Studies on new 2-phenylquinoline (B181262) hydrazide derivatives were undertaken to create inhibitors of bacterial DNA gyrase. nih.gov In one study, a series of novel quinoline derivatives were synthesized and evaluated as DNA gyrase inhibitors. nih.govresearchgate.net One particularly potent compound from this series demonstrated a significant inhibitory effect on the E. coli DNA gyrase enzyme, suggesting its antimicrobial action is mediated through this pathway. nih.govresearchgate.net Similarly, other research has pointed to DNA gyrase as a potential target for 4-chloro-2-phenyl quinoline derivatives. Molecular docking studies have further supported this, suggesting that these compounds can interact with the active site of DNA gyrase. mdpi.com Another approach has involved designing quinoline-based compounds that dually inhibit both DNA gyrase and dihydrofolate reductase (DHFR), another critical enzyme in microbial survival. research-nexus.net

Beyond DNA gyrase, some antimicrobial agents function by disrupting the integrity of the cell membrane. youtube.com Certain naphthoquinone derivatives, for example, have been shown to cause membrane damage, leading to leakage of cellular components and disruption of the cell's respiratory chain. mdpi.com Another mechanism involves the generation of intracellular reactive oxygen species (ROS), which can damage cellular components and lead to cell death. mdpi.com

| Compound Derivative Class | Target Enzyme/Pathway | Mechanism of Action | References |

|---|---|---|---|

| Novel Quinoline Derivatives | DNA Gyrase | Inhibits enzyme activity, leading to disruption of DNA replication. | nih.govresearchgate.net |

| 2-Quinolone Thiosemicarbazones | DNA Gyrase | Molecular docking suggests interaction at the active site of DNA gyrase. | mdpi.com |

| Quinoline-based Scaffolds | DNA Gyrase and DHFR | Designed for dual inhibition of essential microbial enzymes. | research-nexus.net |

Research into Anticancer Properties

The quinoline framework is a key feature in many compounds being investigated for their anticancer activities. researchgate.netnih.gov These derivatives have been shown to target various cellular processes in cancer cells, including proliferation, cell cycle progression, and apoptosis (programmed cell death). nih.govnih.gov

Induction of Apoptosis and Cell Cycle Regulation Pathways

A critical strategy in cancer therapy is to trigger apoptosis in tumor cells, a process that is often deficient in cancer. nih.govnih.gov Numerous quinoline derivatives have been found to induce apoptosis and interfere with the cell cycle of cancer cells. nih.govnih.govjst.go.jp

For instance, a quinoline derivative designated PQ1 was found to induce apoptosis in T47D breast cancer cells. nih.govnih.govresearchgate.net Similarly, a novel quinoline-based mTOR inhibitor, PQQ, was shown to induce apoptosis in human leukemia HL-60 cells through a mitochondrial-dependent pathway. nih.gov This was confirmed by observing changes in cell morphology, loss of mitochondrial membrane potential, and results from Annexin-V assays. nih.gov Other research on bis-quinoline derivatives demonstrated that their antiproliferative effects in leukemia cells were primarily due to the induction of apoptosis. mdpi.com

In addition to inducing apoptosis, quinoline derivatives can arrest the cell cycle at specific phases, thereby halting cell proliferation. jst.go.jpbenthamdirect.com Studies on quinoline-chalcone hybrids revealed they could induce G2/M phase cell cycle arrest in A549 lung cancer and K-562 leukemia cells. jst.go.jp Another synthetic quinoline, 9IV-c, also caused cell cycle arrest at the G2/M phase in A549 cells. benthamdirect.com This arrest is often linked to the modulation of key cell cycle regulatory proteins. jst.go.jpnih.gov

| Compound/Derivative | Cancer Cell Line | Observed Effect | References |

|---|---|---|---|

| PQ1 | T47D (Breast Cancer) | Induces apoptosis | nih.govnih.govresearchgate.net |

| PQQ (mTOR inhibitor) | HL-60 (Leukemia) | Induces apoptosis via mitochondrial pathway | nih.gov |

| Quinoline-Chalcone Hybrids (9i, 9j) | A549 (Lung), K-562 (Leukemia) | Induce G2/M cell cycle arrest and apoptosis | jst.go.jp |

| 9IV-c | A549 (Lung) | Induces G2/M cell cycle arrest and apoptosis | benthamdirect.com |

| bis-Quinoline (2a-c) | U937 (Leukemia) | Induces apoptosis (Sub-G1 peak) | mdpi.com |

Interaction with Key Regulatory Enzymes (e.g., p53, caspase-9)

The process of apoptosis is executed by a family of proteases called caspases. nih.gov The activation of these enzymes is a hallmark of apoptotic cell death. Apoptotic signaling can proceed through two main routes: the extrinsic pathway, initiated by death receptors and activating caspase-8, and the intrinsic (mitochondrial) pathway, which activates caspase-9. nih.gov Both pathways converge on the activation of executioner caspases like caspase-3.

Several studies have confirmed that quinoline derivatives trigger apoptosis through the activation of these key caspases. The compound PQ1 was shown to activate both caspase-8 and caspase-9 in T47D breast cancer cells, indicating its engagement with both the extrinsic and intrinsic apoptotic pathways. nih.govnih.govresearchgate.net Further investigation revealed that PQ1 treatment led to an increase in the pro-apoptotic protein Bax and the release of cytochrome c from mitochondria, which are upstream events leading to caspase-9 activation. nih.govnih.gov Similarly, the synthetic quinoline 9IV-c was found to increase the Bax/Bcl-2 ratio and activate caspase-9 and caspase-3 in A549 cells, confirming the involvement of the intrinsic pathway. benthamdirect.com Research on quinoline-chalcone hybrids also linked their apoptotic effects to the activation of caspase-3 and caspase-9. jst.go.jp The activation of caspase-3 was also a confirmed mechanism for bis-quinoline derivatives in U937 cells. mdpi.com

The tumor suppressor protein p53 is another critical regulator of apoptosis and the cell cycle. Some quinoline compounds, such as chloroquine (B1663885), have been reported to trigger apoptosis through a p53-dependent pathway in certain cancer cells. nih.gov

Modulation of Signaling Pathways (e.g., PI3K/Akt/mTOR pathway)

The phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and survival. nih.govnih.govmdpi.com Its deregulation is a common event in many types of cancer, making it a prime target for anticancer drug development. nih.govnih.govmdpi.com

Quinoline-based compounds have emerged as potent inhibitors of this critical pathway. nih.govjst.go.jp A quinoline derivative, PQQ, was identified as a powerful dual inhibitor of mTORC1 and mTORC2, components of the mTOR pathway. nih.gov Its mechanism involves inhibiting the entire PI3K-Akt-mTOR-p70S6K cascade in leukemia cells. nih.gov Similarly, quinoline-chalcone hybrids have demonstrated the ability to inhibit the phosphorylation of PI3K, Akt, and mTOR in cancer cells, correlating with their ability to induce cell cycle arrest and apoptosis. jst.go.jp Docking studies suggested these hybrids could bind effectively to the active site of PI3K isoforms. jst.go.jp

Further supporting this mechanism, research on dimorpholinoquinazoline-based compounds, which share structural similarities, showed inhibition of the phosphorylation of Akt, mTOR, and S6K. nih.gov The development of novel quinoline-based PI3K/mTOR dual inhibitors is an active area of research, with studies showing that these compounds can achieve remarkable inhibition of PI3Kα. researchgate.net The inhibition of the PI3K/Akt/mTOR pathway is considered a promising strategy for overcoming resistance to other cancer therapies. mdpi.comresearchgate.net

Anti-inflammatory and Immunomodulatory Effects

In addition to their antimicrobial and anticancer properties, quinoline derivatives have been investigated for their anti-inflammatory activities. researchgate.netnih.govresearchgate.net Inflammation is a complex biological response, and chronic inflammation is linked to various diseases. nih.gov

The mechanisms underlying the anti-inflammatory effects of quinoline compounds often involve the inhibition of key inflammatory mediators and pathways. researchgate.netnih.gov One major target is the cyclooxygenase (COX) enzyme, particularly COX-2, which is responsible for producing prostaglandins (B1171923) involved in inflammation. nih.gov A synthetic quinoline compound, designed as a hybrid of tomoxiprole (B1237166) and naproxen, demonstrated potent anti-inflammatory effects that were suggested to be mediated by the inhibition of COX enzymes, with molecular modeling indicating a strong ability to occupy the COX-2 active site. nih.gov

Other quinoline-based molecules have been developed to target enzymes like phosphodiesterase 4 (PDE4) and TNF-α converting enzyme (TACE), both of which play roles in the inflammatory cascade. researchgate.net The anti-inflammatory properties of these derivatives are highly dependent on the type and position of substituents on the quinoline core. researchgate.net For example, a compound known as 2-methoxy-4-vinylphenol (B128420) has been shown to exert anti-inflammatory effects by suppressing the activation of NF-κB and MAPK signaling pathways and inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov While not a quinoline itself, its methoxy-phenol structure shares features with parts of the target compound, suggesting potential mechanistic parallels.

Some quinoline antimalarial drugs, such as hydroxychloroquine, are also used to treat inflammatory conditions like systemic lupus erythematosus and rheumatoid arthritis. wikipedia.org Their mechanism is thought to involve the inhibition of toll-like receptor (TLR) 9, which is part of the innate immune system that triggers inflammatory responses. wikipedia.org

Antiviral and Antiparasitic Activities

The quinoline scaffold, particularly the 2-phenylquinoline framework, is a cornerstone in the development of new therapeutic agents, demonstrating significant potential against a variety of viral and parasitic pathogens. Derivatives of 4-Chloro-6-methoxy-2-phenylquinoline have been investigated for these activities, revealing a broad spectrum of action.

In the realm of antiviral research, derivatives of 2-phenylquinoline have emerged as potent inhibitors of coronaviruses. nih.govkuleuven.be A screening of a diverse chemical library identified a 2-phenylquinoline compound as a promising initial hit against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), with an effective concentration (EC₅₀) of 6 µM. nih.govacs.org Subsequent synthesis and evaluation of related analogues led to the discovery of compounds with low micromolar activity against SARS-CoV-2 replication, and these compounds were not toxic to cells at concentrations up to 100 µM. nih.govacs.org The antiviral activity of these derivatives extends to other human coronaviruses, including HCoV-229E and HCoV-OC43, with EC₅₀ values in the range of 0.2 to 9.4 µM. nih.govkuleuven.be Certain analogues demonstrated greater potency against HCoV-229E and HCoV-OC43 than against SARS-CoV-2. nih.gov For instance, some derivatives were found to be more active against HCoV-229E than the control compounds chloroquine and GS-441524. nih.gov

The antiparasitic properties of quinoline derivatives have been historically significant, with quinine (B1679958) and chloroquine being landmark antimalarial drugs. nih.gov This legacy continues with modern investigations into related structures. Derivatives of 2-substituted quinolines have shown considerable efficacy against various species of Leishmania, the protozoan parasite responsible for leishmaniasis. nih.govnih.gov For example, oral administration of compounds like 2-n-propyl quinoline in a murine model of visceral leishmaniasis resulted in a parasite load reduction of up to 99%. nih.gov Other derivatives have demonstrated significant activity against both the promastigote and intracellular amastigote stages of the parasite, in some cases exceeding the effectiveness of the reference drug miltefosine. mdpi.com The development of sitamaquine, a quinoline derivative, for the oral treatment of leishmaniasis reached phase 2-b clinical trials, underscoring the therapeutic potential of this chemical class, although its development was ultimately halted. nih.govmdpi.com

Table 1: Antiviral Activity of Selected 2-Phenylquinoline Derivatives Against Human Coronaviruses

Virus Activity Range (EC₅₀) Reference SARS-CoV-2 5.9 - 13.0 µM nih.gov HCoV-229E 0.2 - 9.4 µM nih.gov HCoV-OC43 0.6 - 7.7 µM nih.gov

Antioxidant and Neuroprotective Potentials

Oxidative stress is a key pathological factor in numerous diseases, prompting research into the antioxidant capabilities of various chemical compounds. Quinoline derivatives are among the structures being investigated for these properties. bohrium.comresearchgate.net Studies on structurally related compounds, such as quinazolinones and polyhydroquinolines, have provided insights into the antioxidant potential of the broader class. nih.govnih.gov The presence and position of electron-donating groups, like methoxy (B1213986) (–OCH₃) and hydroxyl (–OH) groups, on the aromatic rings are critical for antioxidant activity. nih.gov For instance, in a series of 2-phenylquinazolin-4(3H)-ones, the most potent antioxidant activity was observed in derivatives containing two hydroxyl groups in ortho or para positions on the phenyl ring. nih.gov The presence of a methoxy group, particularly in the ortho position relative to a hydroxyl group, has been shown to significantly enhance the antioxidant capacity of monophenols. nih.gov This is attributed to the ability of these electron-donating groups to decrease the O-H bond dissociation enthalpy, facilitating radical scavenging. nih.gov

The neuroprotective potential of quinoline derivatives is an area of growing interest, given their structural diversity and ability to interact with biological targets relevant to neurodegenerative diseases like Alzheimer's and Parkinson's. bohrium.comnih.gov While specific studies on this compound are limited, research on the broader quinoline class suggests potential mechanisms of action. nih.govnih.gov Molecular docking simulations have predicted that certain quinoline derivatives may act as inhibitors of key enzymes involved in neurodegeneration, such as acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and catechol-O-methyltransferase (COMT). bohrium.comnih.govnih.govresearchgate.net Isoquinoline alkaloids, which share structural similarities, have been shown to exert neuroprotective effects by reducing oxidative stress and neuroinflammation. mdpi.com For example, the alkaloid berberine (B55584) can activate antioxidant enzymes like superoxide (B77818) dismutase (SOD) and inhibit the production of inflammatory mediators. mdpi.com These findings suggest that quinoline-based structures could serve as scaffolds for developing multifunctional agents that combat the complex pathology of neurodegenerative disorders. bohrium.comnih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing crucial insights into how specific structural modifications influence the biological activity of a compound. For 2-phenylquinoline derivatives, SAR investigations have revealed key features that govern their antiviral, and antioxidant activities.

In the context of antiviral activity against coronaviruses, several structural elements have been identified as important. nih.gov The presence of methoxy groups on the quinoline nucleus is one such feature that can be tuned to modulate activity. nih.govacs.org A particularly noteworthy finding is the potent activity imparted by a 6,7-dimethoxytetrahydroisoquinoline group at the C-4 position of the 2-phenylquinoline core. nih.govkuleuven.be The removal of one or both of these methoxy groups led to a loss of antiviral activity, confirming their critical role. nih.gov Furthermore, substitutions at the C-2 phenyl ring, such as a p-propoxyphenyl moiety, and the nature of an O-alkyl basic side chain at C-4 have also been shown to be important for optimizing antiviral potency and cytotoxicity. nih.gov

Regarding antioxidant activity, SAR studies on related heterocyclic systems highlight the paramount importance of hydroxyl and methoxy substituents. nih.gov For 2-substituted quinazolin-4(3H)-ones, antioxidant capacity is significantly enhanced when a second hydroxyl group is introduced in the ortho or para position on the phenyl ring. nih.gov The presence of a methoxy group can also boost activity, with ortho-methoxy derivatives showing particular potency. nih.gov This underscores the role of electron-donating substituents in facilitating the radical scavenging mechanisms that underpin antioxidant effects. nih.gov In anticancer studies of related pyrimido[4,5-c]quinolin-1(2H)-ones, methoxy substituents were also found to play a crucial role, with their position influencing cytotoxic and antimigratory activities. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug discovery to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models use molecular descriptors—numerical representations of a molecule's physicochemical properties—to predict the activity of new, untested compounds, thereby streamlining the design and synthesis process. nih.gov

While specific QSAR models for this compound were not found in the reviewed literature, the methodology has been successfully applied to other quinoline derivatives to predict various biological activities. For example, QSAR models have been developed for 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives to predict their ability to inhibit P-glycoprotein (ABCB1), a protein associated with multidrug resistance in cancer. Such models help in designing new derivatives with improved efficacy. The goal of these studies is to create reliable models that can accurately describe and predict the correlation between a molecule's structure and its inhibitory biological activity.

The development of a robust QSAR model involves generating a dataset of compounds with known activities, calculating a wide range of 2D and 3D molecular descriptors, selecting the most relevant descriptors, and using statistical methods to build and validate the predictive model. These models serve as invaluable in silico tools for screening virtual libraries and prioritizing candidates for synthesis and further biological testing. nih.gov

Target Identification and Validation Strategies

Identifying the specific molecular targets of a bioactive compound is a critical step in understanding its mechanism of action and for the rational design of more effective and safer drugs. For 2-phenylquinoline derivatives, research has pointed to several potential targets for their observed biological activities.

For the antiparasitic activity of quinoline derivatives against Leishmania, one study identified the parasite's GDP-mannose pyrophosphorylase (GDP-MP) as a potential target. nih.gov A 2-substituted quinoline derivative was found to exhibit competitive inhibition of this essential enzyme. nih.gov In the area of neuroprotection, potential targets for quinoline derivatives include enzymes like monoamine oxidase B (MAO-B), acetylcholinesterase (AChE), and catechol-O-methyltransferase (COMT), which are implicated in the pathology of Alzheimer's and Parkinson's diseases. bohrium.comnih.govresearchgate.net

Advanced Applications and Future Research Directions

Role in Medicinal Chemistry and Drug Discovery Platforms

4-Chloro-6-methoxy-2-phenylquinoline serves as a crucial scaffold and starting material in the synthesis of novel pharmaceutical agents. The quinoline (B57606) core is a well-established pharmacophore present in numerous approved drugs, and this particular derivative offers multiple points for chemical modification, making it a valuable tool in drug discovery.

The presence of a reactive chlorine atom at the 4-position allows for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. This reactivity is fundamental to creating libraries of new compounds for screening. The methoxy (B1213986) group at the 6-position and the phenyl group at the 2-position also influence the molecule's electronic properties and steric profile, which can be fine-tuned to optimize interactions with biological targets.

Research has shown that derivatives of similar 2,4-diarylquinolines exhibit a range of biological activities, including anticancer, antitubercular, antifungal, and antiviral properties. mdpi.com The structural framework of this compound is therefore a promising starting point for developing new therapeutic agents in these areas. For example, its derivatives are being investigated as potential inhibitors of enzymes like EGFR/FAK kinase, which are implicated in cancer. mdpi.com

Table 1: Investigated Biological Activities of Structurally Similar Quinoline Derivatives

| Biological Activity | Target/Mechanism | Reference Compound Example |

|---|---|---|

| Anticancer | Inhibition of EGFR/HER-2 | 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline |

| Antimalarial | Inhibition of heme polymerization | Chloroquine (B1663885) |

| Antitubercular | Inhibition of Mycobacterium tuberculosis growth | 8-Hydroxyquinoline derivatives |

| Antifungal | Disruption of fungal cell membrane | Diarylquinoline derivatives |

This table is interactive. Click on the headers to sort.

Potential Applications in Materials Science

The unique photophysical properties of the quinoline nucleus suggest that this compound and its derivatives have potential applications in materials science, particularly in the development of advanced functional materials.